Enisoprost
Overview
Description
Enisoprost is a synthetic analogue of prostaglandin E1, designed to exhibit potent gastric anti-secretory activity. It is structurally modified to enhance stability and efficacy compared to naturally occurring prostaglandins .
Preparation Methods
Synthetic Routes and Reaction Conditions: Enisoprost is synthesized through a series of chemical reactions involving the modification of the prostaglandin E1 structureThis substitution blocks the metabolic pathway to the corresponding 13,14-dihydro-15-keto compound .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using solid-phase extraction and high-performance liquid radiochromatography. These methods are scaled up to allow isolation and purification of urinary metabolites, which are identified by gas chromatography-mass spectrometry .
Chemical Reactions Analysis
Types of Reactions: Enisoprost undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is metabolically unstable in plasma and is rapidly degraded to its carboxylic acid metabolite .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include pyridostigmine bromide, which serves to stabilize the compound in whole blood immediately after collection .
Major Products Formed:
Scientific Research Applications
Enisoprost has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. It is primarily used for its potent gastric anti-secretory activity, making it valuable in the treatment of gastric ulcers and other gastrointestinal disorders . Additionally, this compound has been studied for its potential to improve renal function in renal transplant recipients .
Mechanism of Action
Enisoprost exerts its effects by mimicking the biological actions of prostaglandin E1. It binds to prostaglandin receptors on the surface of cells, leading to a reduction in gastric acid secretion and an increase in mucus and bicarbonate secretion. This helps protect the gastric mucosa from damage .
Comparison with Similar Compounds
- Misoprostol
- Iloprost
- SC-46275
Comparison: Enisoprost is unique in its structural modification, which enhances its stability and efficacy compared to other prostaglandin analogues. While misoprostol and iloprost are also prostaglandin analogues, this compound’s specific modifications make it particularly effective in reducing gastric acid secretion and protecting the gastric mucosa .
Properties
IUPAC Name |
methyl (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]hept-4-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O5/c1-4-5-14-22(2,26)15-10-12-18-17(19(23)16-20(18)24)11-8-6-7-9-13-21(25)27-3/h6-7,10,12,17-18,20,24,26H,4-5,8-9,11,13-16H2,1-3H3/b7-6-,12-10+/t17-,18-,20-,22?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBHDGPIOICRGX-ZQCHCGQNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(CC=CC1C(CC(=O)C1CCC=CCCC(=O)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(C)(C/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CC/C=C\CCC(=O)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201021627 | |
Record name | Enisoprost | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201021627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81026-63-3 | |
Record name | Enisoprost [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081026633 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Enisoprost | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201021627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ENISOPROST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J85F4K48Q1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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